![molecular formula C13H9NO3S B2711827 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 462067-71-6](/img/structure/B2711827.png)
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the molecular formula C13H9NO3S and a molecular weight of 259.28 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid is 1S/C13H9NO3S/c1-17-9-2-3-10-7(5-9)4-8-6-11(13(15)16)18-12(8)14-10/h2-6H,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid include a molecular weight of 259.28 and a molecular formula of C13H9NO3S . Additional properties such as solubility, melting point, and boiling point may be available in specialized chemical databases.Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry and Drug Discovery
-
Application: Synthesis of Quinoline Derivatives
- Quinoline derivatives are synthesized using various methods, including microwave irradiation .
- This method is pollution-free, energy-efficient, less time-consuming, and uses conditions such as solid support, one-pot reaction, solvent-free reaction, ultrasound-promoted synthesis, photocatalytic synthesis (UV radiations), and ionic liquids .
-
Methods of Application or Experimental Procedures
-
Results or Outcomes
-
Scientific Field: Pharmacology and Medicine
-
Application: Anticancer Agents
-
Methods of Application or Experimental Procedures
-
Results or Outcomes
- The unique biological activity of the pyranoquinoline derivatives has made these compounds privileged targets in recent medicinal studies .
- For instance, compounds that contain a pyranoquinoline nucleus have been frequently used for bactericidal and bacteriolytic activities , acetylcholinesterase inhibition , antiallergenic , anti-inflammatory , antimalarial , calcium-signaling inhibition and antitumor activities .
Safety And Hazards
Propriétés
IUPAC Name |
6-methoxythieno[2,3-b]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-17-9-2-3-10-7(5-9)4-8-6-11(13(15)16)18-12(8)14-10/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVNOSXZCMYLSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-tert-butyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2711745.png)
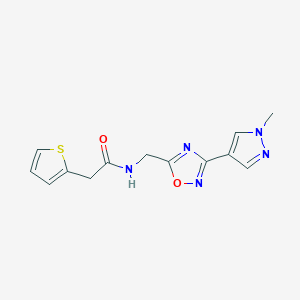
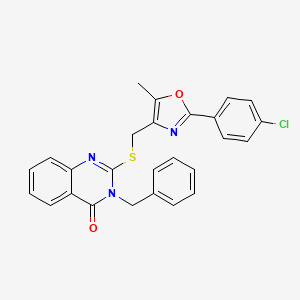
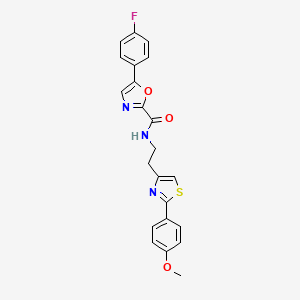
![6-(5-Chloro-2-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711753.png)
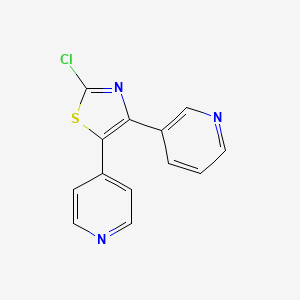
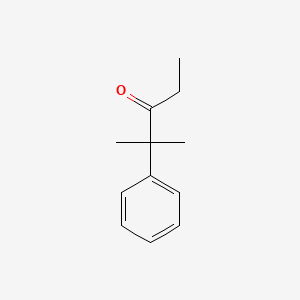
![(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2711756.png)
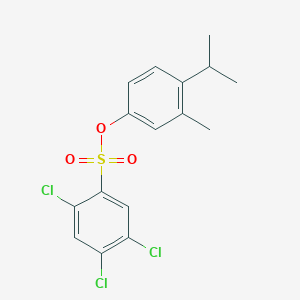
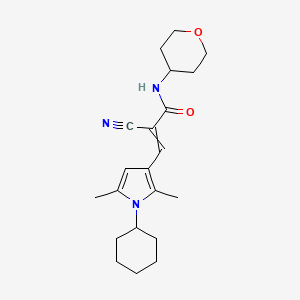
![N-(1-cyanocyclohexyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2711762.png)
![Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711763.png)
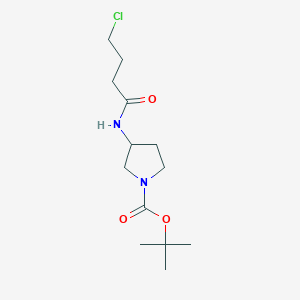
![3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2711767.png)